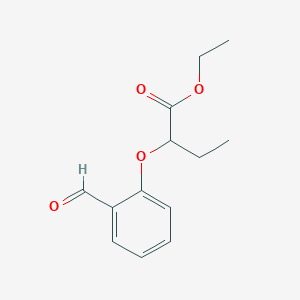

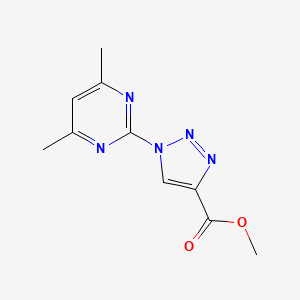

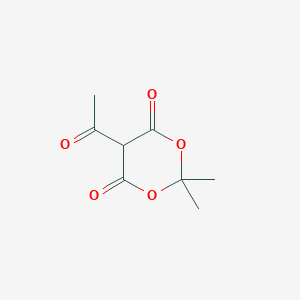

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” is similar to the requested compound . It has a molecular weight of 232.24 and is a powder at room temperature .

Synthesis Analysis

New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . Cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromoacetophenone and ethyl bromoacetate gave derivatives of 1,4-diphenyl-1H-imidazole-2-amine .

Molecular Structure Analysis

The crystal structure of a similar compound, “1-(4,6-dimethylpyrimidin-2-yl)benzimidazole”, has been reported .

Chemical Reactions Analysis

The compound “1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methyl-5-nitrophenyl)guanidine” is a derivative of the requested compound . Another derivative, “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE”, has also been reported .

Physical And Chemical Properties Analysis

The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has a molecular weight of 232.24 and is a powder at room temperature . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has a molecular weight of 214.27 .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Heterocyclization Reactions : The synthesis of amino derivatives of triazolopyrimidine demonstrates the heterocyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-R-thiosemicarbazides, leading to the formation of various triazolopyrimidines. This process involves Dimroth rearrangement and indicates the compound's utility in synthesizing heterocyclic structures with potential for further chemical and biological application (Vas’kevich et al., 2006).

Synthesis of New Compounds : Another study focused on the Ni(acac)2-catalyzed formation of 1,2,4-triazole from cyanamides and carbohydrazides, utilizing N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This synthesis pathway led to compounds that may be attractive for estimating their biological activities, showcasing the chemical's role in creating new molecules for further biological evaluation (Prezent et al., 2020).

Biological Activities

Antitubercular Activity : Derivatives of Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One of the compounds showed promising activity against both H37RV and multidrug-resistant strains, highlighting the compound's potential in developing antitubercular agents (Venugopala et al., 2016).

Anticancer and Anti-HIV Activities : New 1,4-disubstituted-1,2,3-triazolethymine derivatives, synthesized using the compound, displayed significant cytotoxic activities against a human cancer cell line and potent activity against HIV-1 replication. This underscores the chemical's utility in developing new anticancer and antiviral drugs (Almashal et al., 2020).

Antimicrobial Activity : Synthesized alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates derived from the compound were tested for antimycobacterial activity, with one specific derivative showing notable efficacy. This study provides insights into the compound's application in developing new antimicrobial agents (Japelj et al., 2005).

Safety And Hazards

The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid” has hazard statements H302, H315, H319, H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound “N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE” has similar hazard codes .

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-6-4-7(2)12-10(11-6)15-5-8(13-14-15)9(16)17-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMDXXWLAHBPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377116 |

Source

|

| Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

23947-13-9 |

Source

|

| Record name | Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)